![molecular formula C21H28N4O3S B609506 ND-2110 CAS No. 1388894-17-4](/img/new.no-structure.jpg)
ND-2110
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ND-2110 是一种选择性抑制白细胞介素-1 受体相关激酶 4 的药物。 该化合物主要用于治疗自身免疫性疾病和淋巴系统恶性肿瘤 . 白细胞介素-1 受体相关激酶 4 是先天免疫应答信号通路中的关键介质,这使得 this compound 成为治疗研究中的一种宝贵化合物 .
准备方法
合成路线和反应条件
ND-2110 的合成涉及一系列化学反应,包括关键中间体的形成及其随后的偶联 . 详细的合成路线是专有的,但通常涉及使用有机溶剂、催化剂和控制反应条件以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 这涉及使用工业级反应器、纯化系统和严格的质量控制措施以批量生产该化合物 . 该工艺针对成本效益和效率进行了优化,同时保持化合物的完整性和活性 .
化学反应分析
反应类型
ND-2110 经历各种化学反应,包括:
常用试剂和条件
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可能生成脱氧形式 .
科学研究应用
Case Studies
- Chronic Inflammatory Diseases : ND-2110 has shown efficacy in preclinical models of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. In these studies, administration of this compound resulted in significant reductions in disease severity, as measured by clinical scores and cytokine levels .
- Systemic Lupus Erythematosus (SLE) : Research indicates that this compound can mitigate symptoms in mouse models of SLE by reducing pro-inflammatory cytokine production. This effect was observed through both in vitro assays and in vivo models .
Data Table: Efficacy of this compound in Autoimmune Models
Disease Model | Efficacy Measurement | Result |
---|---|---|
Collagen-Induced Arthritis | Clinical Score Reduction | Significant (p < 0.001) |
Imiquimod-Induced Psoriasis | Cytokine Levels | Reduced TNFα Production |
LPS-Induced Inflammation | Serum Cytokine Levels | Decreased by ~50% |
Case Studies
- Diffuse Large B Cell Lymphoma (DLBCL) : this compound has been tested in DLBCL cell lines, particularly those with MyD88 mutations. The compound inhibited NF-κB activity and reduced tumor growth in xenograft models when combined with other therapies like ibrutinib .
- Synergistic Effects with Other Treatments : Combination therapies involving this compound have shown promise in enhancing therapeutic outcomes. For instance, co-administration with ibrutinib led to synergistic effects on tumor growth inhibition, suggesting a potential strategy for more effective cancer treatments .
Data Table: Efficacy of this compound in Oncology Models
Cancer Type | Combination Treatment | Outcome |
---|---|---|
Diffuse Large B Cell Lymphoma | This compound + Ibrutinib | Tumor Growth Inhibition |
Other Malignancies | Monotherapy | Reduced Cell Viability |
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile in preclinical studies. Its pharmacokinetic parameters have been evaluated extensively, showing rapid absorption and distribution within the body.
Data Table: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Oral Bioavailability | 94% |
Half-Life (T1/2) | 1.3 hours |
Maximum Concentration (Cmax) | 1.4 µM |
作用机制
ND-2110 通过选择性抑制白细胞介素-1 受体相关激酶 4 发挥其作用。 这种抑制阻断了由白细胞介素-1 受体相关激酶 4 介导的下游信号通路,包括活化核因子 kappa-轻链-增强子激活 B 细胞和促炎细胞因子的产生 . 分子靶点包括白细胞介素-1 受体相关激酶 4 的 ATP 结合口袋,this compound 在该口袋中以竞争性方式结合 .
相似化合物的比较
类似化合物
ND-2158: 另一种具有类似性质和应用的选择性抑制白细胞介素-1 受体相关激酶 4 的药物.
ND-1659: 一种缺乏白细胞介素-1 受体相关激酶 4 抑制活性的阴性对照化合物.
独特性
ND-2110 的独特性在于其在抑制白细胞介素-1 受体相关激酶 4 方面的高选择性和效力。 它在自身免疫性疾病和淋巴系统恶性肿瘤的临床前模型中表现出显著的疗效,使其成为有希望的进一步开发候选药物 .
生物活性
ND-2110 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a protein that plays a crucial role in the signaling pathways of the immune response. This compound has garnered attention for its potential therapeutic applications, particularly in treating various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).
IRAK4 is integral to the Toll-like receptor (TLR) signaling pathway, which is activated upon recognition of pathogen-associated molecular patterns. Inhibition of IRAK4 by this compound leads to a reduction in pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), thereby modulating immune responses.
Key Findings:
- Cytokine Production : this compound effectively blocks TNF production in human white blood cells stimulated by lipopolysaccharide (LPS) and CpG, demonstrating its potency in reducing inflammatory responses .
- Gene Expression Modulation : Treatment with this compound resulted in a significant downregulation of genes associated with MYD88 signaling, which is often implicated in the pathogenesis of certain B-cell malignancies .
Preclinical Studies
Preclinical investigations have highlighted the efficacy and safety profile of this compound in various models:
Table 1: Summary of Preclinical Findings on this compound
Case Studies and Clinical Implications
This compound has shown promise in combination therapies, particularly with ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synergistic effects observed suggest that dual inhibition may enhance therapeutic outcomes in patients with MYD88-mutated DLBCL.
Case Study Insights:
- Combination Therapy : The combination of this compound and ibrutinib demonstrated increased cytotoxicity against ABC DLBCL lines, leading to improved survival rates in xenograft models .
- Mechanistic Insights : Analysis revealed that this compound treatment reduced IKK activation, a key pathway for cell survival and proliferation in malignant B-cells .
Safety and Pharmacological Properties
This compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability. Its safety profile has been assessed through various preclinical studies, indicating minimal toxicity at therapeutic doses.
Table 2: Pharmacological Properties of this compound
Property | Description |
---|---|
Solubility | High solubility in aqueous solutions |
Bioavailability | Favorable absorption characteristics |
Toxicity | Low toxicity in preclinical models |
属性
CAS 编号 |
1388894-17-4 |
---|---|
分子式 |
C21H28N4O3S |
分子量 |
416.5 g/mol |
IUPAC 名称 |
2-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide |
InChI |
InChI=1S/C21H28N4O3S/c22-17(26)11-13-1-6-16-18(13)19-20(23-12-24-21(19)29-16)28-15-4-2-14(3-5-15)25-7-9-27-10-8-25/h12-15H,1-11H2,(H2,22,26)/t13-,14?,15?/m1/s1 |
InChI 键 |
VZOLINZYKOLXAC-WLYUNCDWSA-N |
SMILES |
O=C(N)C[C@H]1CCC2=C1C3=C(O[C@H]4CC[C@H](N5CCOCC5)CC4)N=CN=C3S2 |
手性 SMILES |
C1CC2=C([C@H]1CC(=O)N)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5 |
规范 SMILES |
C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(=O)N)SC4=NC=N3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ND-2110; ND 2110; ND2110. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。